molecular formula C11H8ClNOS B8701376 13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

Cat. No.: B8701376
M. Wt: 237.71 g/mol
InChI Key: SKYFILIYKGFSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is a heterocyclic compound that features a unique fusion of thieno, oxepino, and pyridine rings

Preparation Methods

The synthesis of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . This method provides a straightforward approach to obtaining the desired compound under mild reaction conditions.

Chemical Reactions Analysis

2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and potential applications. The presence of different substituents, such as bromine or thiazole rings, can significantly impact their reactivity and biological activity.

Properties

Molecular Formula

C11H8ClNOS

Molecular Weight

237.71 g/mol

IUPAC Name

13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene

InChI

InChI=1S/C11H8ClNOS/c12-9-2-1-8-10(13-9)11-7(3-5-14-8)4-6-15-11/h1-2,4,6H,3,5H2

InChI Key

SKYFILIYKGFSOC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C3=C1C=CS3)N=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-iodo-3-(2-(thiophen-3-yl)ethoxy)pyridine (9.14 g, 25.0 mmol) in acetonitrile (150 mL) was added tetraethylammonium chloride (4.14 g, 25.0 mmol), potassium carbonate (6.91 g, 50.0 mmol) and triphenylphosphine (1.31 g, 5.00 mmol) The reaction mixture was degassed and then charged with N2 three times. Palladium acetate (0.561 g, 2.50 mmol) was added to the reaction mixture. The reaction mixture was stirred under N2 at 80° C. for 3 h. The reaction mixture was diluted with DCM then filtered through celite. The filtrate was concentrated to get the crude product, which was purified by column on silica gel (EtOAc/Hexanes=1:10) to afford 54.6 g of 9-Chloro-4,5-dihydro-6-oxa-1-thia-10-aza-benzo[e]azulene (Yield: 89%)1H NMR (DMSO, 400 MHz): δ7.60 (d, J=5.2 Hz, 1H), 7.48 (d, J=6.0 Hz, 1H), 7.26 (d, J=6.0 Hz, 1H), 7.03 (d, J=5.2 Hz, 1H), 4.32 (t, J=4.4 Hz, 2H), 3.20 (t, J=4.4 Hz, 2H). LC-MS (ESI): m/z=238 [M+H]+
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
catalyst
Reaction Step One
Quantity
1.31 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.561 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.